Product packaging for Desglymidodrine(Cat. No.:CAS No. 3600-87-1)

Desglymidodrine

Numéro de catalogue: B1670291
Numéro CAS: 3600-87-1
Poids moléculaire: 197.23 g/mol
Clé InChI: VFRCNXKYZVQYLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deglymidodrine is an aromatic ether that is 1,4-dimethoxybenzene which is substituted at position 2 by a 2-amino-1-hydroxyethyl group. The immediate and active metabolite of midrodine, it is a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity. Midrodine is used (generally as its hydrochloride salt) as a prodrug for deglymidodrine, which acts as a peripheral vasoconstrictor in the treatment of certain hypotensive states. It has a role as an alpha-adrenergic agonist, a sympathomimetic agent and a vasoconstrictor agent. It is an aromatic ether, a secondary alcohol and a primary amino compound.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3 B1670291 Desglymidodrine CAS No. 3600-87-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCNXKYZVQYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60407-53-6 (hydrochloride)
Record name Desglymidodrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00957424
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3600-87-1
Record name Desglymidodrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3600-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desglymidodrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(2,5-dimethoxyphenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESGLYMIDODRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Desglymidodrine pharmacodynamics in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Desglymidodrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the principal active metabolite of the prodrug midodrine.[1] Following oral administration, midodrine is rapidly and almost completely absorbed and subsequently hydrolyzed in various tissues to form this compound.[2][3] This conversion is essential for the therapeutic effects observed, as this compound is the pharmacologically active agent.[3] The primary clinical application of midodrine is for the treatment of symptomatic orthostatic hypotension.[4] This guide provides a detailed overview of the in vivo pharmacodynamics of this compound, focusing on its mechanism of action, physiological effects, and the experimental methodologies used to characterize them.

Core Mechanism of Action

This compound functions as a potent and selective alpha-1 adrenergic receptor agonist. Its therapeutic effect is mediated through the activation of these receptors located on the vasculature.

Key aspects of its mechanism include:

  • Selective Alpha-1 Agonism : this compound directly stimulates alpha-1 adrenergic receptors in the arteriolar and venous vasculature. This action leads to vasoconstriction, which increases peripheral vascular resistance and venous return.

  • No Beta-Adrenergic Stimulation : The compound does not exhibit clinically significant stimulation of cardiac beta-adrenergic receptors, thereby avoiding direct cardiac stimulation.

  • Minimal CNS Effects : this compound diffuses poorly across the blood-brain barrier, resulting in minimal effects on the central nervous system.

The signaling cascade initiated by this compound binding to the α1-adrenergic receptor is a well-characterized G-protein coupled pathway.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol DGM This compound A1R Alpha-1 Adrenergic Receptor DGM->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from SR PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effect Vasoconstriction & ↑ Blood Pressure Ca->Physiological_Effect PKC->Physiological_Effect

Caption: this compound's Alpha-1 Adrenergic Signaling Pathway.

In Vivo Pharmacodynamic Effects

The administration of midodrine (and subsequent formation of this compound) produces measurable dose-dependent effects on cardiovascular and neurohumoral parameters.

Cardiovascular Effects

The primary pharmacodynamic effect is an elevation of blood pressure.

  • Blood Pressure : Administration results in a rise in standing, sitting, and supine systolic and diastolic blood pressure. A standard 10 mg oral dose of midodrine typically elevates standing systolic blood pressure by 15 to 30 mmHg within one hour, with effects persisting for 2 to 4 hours. However, this can also lead to supine hypertension, a significant adverse effect, particularly in patients with higher baseline blood pressures.

  • Heart Rate : this compound has no clinically significant direct effect on heart rate. In some studies, a slight decrease in heart rate has been observed, which is likely a reflex bradycardia in response to the increase in blood pressure.

Neurohumoral and Other Effects

Studies in healthy volunteers have revealed additional systemic effects.

  • Plasma Catecholamines : At peak plasma concentrations, this compound has been shown to decrease plasma norepinephrine levels.

  • Venous Return : An increase in plasma atrial natriuretic peptide (ANP) levels has been observed, suggesting an enhancement of venous return to the heart.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacodynamic findings for this compound from clinical studies.

Table 1: Effects on Cardiovascular Parameters

ParameterSubject GroupInterventionObserved EffectCitation(s)
Standing Systolic BPPatients with Orthostatic HypotensionSingle 10 mg oral dose of midodrineIncrease of 15-30 mmHg at 1 hour post-dose.
Standing TimePatients with Orthostatic HypotensionMidodrine (stable dose) vs. PlaceboSignificantly increased time to syncopal symptoms during tilt-table test.
Heart RatePatients with Autonomic FailureSingle 10 mg oral dose of midodrineNo clinically significant effect on standing or supine pulse rates.
Heart RateHealthy VolunteersSingle 5 mg oral dose of midodrineDecrease from 57.2 to 54.9 bpm at Cmax.
Supine Systolic BPPatients on 10 mg midodrine10 mg oral dose of midodrinePressures of ~200 mmHg observed in ~13.4% of patients.

Table 2: Effects on Neurohumoral Parameters

ParameterSubject GroupInterventionObserved EffectCitation(s)
Plasma NorepinephrineHealthy VolunteersSingle 5 mg oral dose of midodrineDecrease from 188.4 to 162.5 pg/mL at Cmax.
Plasma Atrial Natriuretic Peptide (ANP)Healthy VolunteersSingle 5 mg oral dose of midodrineDGM-related increase observed, suggesting augmented venous return.

Experimental Protocols

Characterizing the in vivo pharmacodynamics of this compound requires robust clinical trial designs. A prospective, randomized, crossover, placebo-controlled study is a common and effective methodology.

Representative Protocol: Crossover Pharmacodynamic Study
  • Objective : To characterize the effects of a single oral dose of midodrine on blood pressure, heart rate, and plasma biomarkers compared to placebo.

  • Study Design : A randomized, single-blind, two-period, crossover design.

  • Participants : Healthy adult volunteers or patients with a confirmed diagnosis of orthostatic hypotension. Exclusion criteria would include supine hypertension (e.g., systolic BP >180 mmHg), renal impairment, and use of confounding medications.

  • Intervention : Participants are randomized to receive a single oral dose of midodrine (e.g., 5 mg or 10 mg) or a matching placebo in the first period. After a washout period of at least one week, participants "cross over" to receive the alternate treatment in the second period.

  • Pharmacodynamic Assessments :

    • Hemodynamic Monitoring : Blood pressure and heart rate are measured at baseline and at frequent, scheduled intervals post-dose (e.g., every 15-30 minutes for the first 2 hours, then hourly up to 8 hours) using an oscillometric monitor. Measurements are taken in supine, sitting, and standing positions.

    • Tilt-Table Testing : To assess the clinical benefit on orthostatic symptoms, a 45-minute tilt-table test can be performed at the time of expected peak drug effect (e.g., 1 hour post-dose).

    • Blood Sampling : Venous blood samples are collected at scheduled time intervals to measure plasma concentrations of this compound, catecholamines (norepinephrine), and other biomarkers like ANP.

  • Analytical Methods :

    • This compound Concentration : Measured using High-Performance Liquid Chromatography (HPLC).

    • Catecholamines & ANP : Measured via HPLC and radio-immunoassay, respectively.

Start Screening & Enrollment of Subjects Randomization Randomization Start->Randomization GroupA Group A: Receive Midodrine Randomization->GroupA Period 1 GroupB Group B: Receive Placebo Randomization->GroupB Period 1 Assess1 Pharmacodynamic Assessments (BP, HR, Blood Draws, Tilt-Test) GroupA->Assess1 GroupB->Assess1 Washout Washout Period (e.g., 1 Week) Assess1->Washout Crossover Treatment Crossover Washout->Crossover GroupA_2 Group A: Receive Placebo Crossover->GroupA_2 Period 2 GroupB_2 Group B: Receive Midodrine Crossover->GroupB_2 Period 2 Assess2 Pharmacodynamic Assessments (BP, HR, Blood Draws, Tilt-Test) GroupA_2->Assess2 GroupB_2->Assess2 Analysis Data Analysis Assess2->Analysis

Caption: Experimental Workflow for a Crossover Pharmacodynamic Study.

Conclusion

The in vivo pharmacodynamics of this compound are well-defined and center on its function as a selective alpha-1 adrenergic receptor agonist. This mechanism reliably translates to a pressor effect, increasing both arteriolar and venous tone to elevate blood pressure in individuals with orthostatic hypotension. While effective, its use requires careful consideration of the dose-dependent increase in supine blood pressure. Further research continues to elucidate its more subtle neurohumoral effects, such as the observed sympatholytic influence and impact on venous return, which contribute to its overall therapeutic profile. The experimental designs outlined here provide a robust framework for the continued investigation and clinical characterization of this and similar compounds.

References

Desglymidodrine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desglymidodrine, the active metabolite of the prodrug midodrine, is a selective α1-adrenergic receptor agonist. It is clinically utilized for the management of symptomatic orthostatic hypotension. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering insights into the molecular features governing its pharmacological activity. Due to a scarcity of publicly available, systematic SAR studies on a series of direct this compound analogs, this guide synthesizes data from this compound itself and infers SAR from structurally related phenylethylamine and 2,5-dimethoxyphenylethylamine derivatives that act on α1-adrenergic receptors. This guide also details the mechanism of action, downstream signaling pathways, and relevant experimental protocols for the study of α1-adrenergic agonists.

Introduction

Midodrine is a prodrug that undergoes enzymatic deglycination in the body to form its pharmacologically active metabolite, this compound. This compound exerts its therapeutic effect by acting as a potent and selective agonist at α1-adrenergic receptors, which are located on the vasculature. This agonism leads to vasoconstriction of both arterioles and veins, resulting in an increase in peripheral vascular resistance and a subsequent elevation in blood pressure. This mechanism makes it an effective treatment for orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.

The chemical structure of this compound is (±)-2-amino-1-(2,5-dimethoxyphenyl)ethanol. Its activity is intrinsically linked to its phenylethylamine scaffold, a common feature among many adrenergic agonists. Understanding the relationship between its chemical structure and its biological activity is crucial for the design of novel, more potent, and selective α1-adrenergic agonists with improved therapeutic profiles.

Mechanism of Action and Signaling Pathway

This compound is a direct-acting sympathomimetic amine. Its primary mechanism of action is the selective activation of α1-adrenergic receptors. There are three subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D. This compound has been shown to be an agonist at all three subtypes.

The activation of α1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins. The signaling pathway proceeds as follows:

  • Receptor Activation: this compound binds to the α1-adrenergic receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

  • Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream effector proteins, ultimately resulting in smooth muscle contraction and vasoconstriction.

Signaling Pathway of this compound at the α1-Adrenergic Receptor

Desglymidodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds to Gq11 Gq/11 Protein Alpha1_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Caption: this compound activates the α1-adrenergic receptor, initiating a Gq/11-mediated signaling cascade.

Structure-Activity Relationship (SAR)

Key Structural Features of this compound:

  • (±)-2-amino-1-(2,5-dimethoxyphenyl)ethanol

3.1 The Phenylethylamine Backbone:

The β-phenylethylamine skeleton is the fundamental pharmacophore for most adrenergic agonists. The spatial arrangement of the aromatic ring, the ethylamine side chain, and the terminal amino group is critical for receptor binding and activation.

3.2 The 2,5-Dimethoxy Substitution:

The methoxy groups on the phenyl ring are crucial for the activity of this compound.

  • Position: The 2,5-disubstitution pattern is a key feature. Studies on related 2,5-dimethoxyphenylethylamines have shown that this substitution pattern is favorable for activity at monoamine receptors.

  • Electronic Effects: The methoxy groups are electron-donating, which influences the electronic properties of the aromatic ring and its interaction with the receptor.

  • Bioisosteric Replacement: The 2,5-dimethoxy arrangement can be considered a bioisosteric replacement for the catechol group found in endogenous catecholamines like norepinephrine. This modification imparts greater metabolic stability by preventing degradation by catechol-O-methyltransferase (COMT).

3.3 The β-Hydroxyl Group:

The hydroxyl group on the benzylic carbon of the ethylamine side chain is a critical determinant of activity for many phenylethylamine adrenergic agonists.

  • Stereochemistry: The stereochemistry at this position is important. For most direct-acting adrenergic agonists, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. While this compound is used as a racemic mixture, it is likely that one enantiomer is more active.

  • Receptor Interaction: This hydroxyl group is believed to form a key hydrogen bond with a serine residue in the binding pocket of the adrenergic receptor, contributing significantly to binding affinity.

3.4 The Primary Amino Group:

The terminal amino group is essential for the interaction with the receptor.

  • Ionization: At physiological pH, this group is protonated, forming a positively charged ammonium ion. This charged group is thought to interact with a negatively charged aspartate residue in the third transmembrane domain of the α1-adrenergic receptor.

  • Substitution: In the case of this compound, this is a primary amine. For adrenergic agonists in general, primary and secondary amines are optimal for activity. Bulkier substituents on the nitrogen tend to decrease α-adrenergic activity while increasing β-adrenergic activity.

Inferred SAR from Related Compounds:

Based on the SAR of other phenylethylamine α1-agonists, the following modifications to the this compound structure would be predicted to have the following effects:

  • Removal or relocation of the methoxy groups: This would likely lead to a significant decrease in affinity and/or efficacy.

  • Removal of the β-hydroxyl group: This would be expected to drastically reduce potency.

  • Modification of the amino group: N-alkylation would likely decrease α1-agonist activity.

  • Introduction of a small alkyl group at the α-carbon: This could increase metabolic stability to monoamine oxidase (MAO) and potentially alter receptor selectivity.

Quantitative Data for this compound:

CompoundReceptor SubtypeAssay TypeValueReference
This compoundα1A (rat)Binding (pKi)5.89
This compoundα1B (rat)Binding (pKi)5.16
This compoundα1D (rat)Binding (pKi)5.78
This compoundDog Femoral VeinContraction (pD2)4.64
This compoundHuman Saphenous VeinContraction (pD2)4.48

Experimental Protocols

The following are general methodologies for key experiments used to characterize the SAR of α1-adrenergic agonists like this compound.

4.1 Radioligand Binding Assays:

These assays are used to determine the affinity of a compound for a specific receptor subtype.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its analogs for α1A, α1B, and α1D adrenergic receptors.

  • General Protocol:

    • Membrane Preparation: Cell lines stably expressing the human α1A, α1B, or α1D adrenergic receptor subtypes are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

    • Competition Binding: A constant concentration of a radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]prazosin) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Cells expressing α1-AR) Start->Membrane_Prep Incubation Incubation (Membranes + [³H]Prazosin + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separate bound from unbound) Incubation->Filtration Counting Scintillation Counting (Quantify radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

4.2 Functional Assays:

These assays measure the biological response elicited by a compound upon binding to its receptor.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and its analogs as agonists at α1-adrenergic receptors.

4.2.1 Calcium Mobilization Assay:

  • Principle: This assay directly measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.

  • General Protocol:

    • Cell Culture: Cells expressing the α1-adrenergic receptor subtype of interest are plated in a multi-well plate.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.

    • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time.

    • Data Analysis: The EC50 and Emax values are determined by plotting the peak fluorescence response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

4.2.2 Inositol Phosphate (IP) Accumulation Assay:

  • Principle: This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation.

  • General Protocol:

    • Cell Labeling: Cells expressing the α1-adrenergic receptor are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

    • Compound Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

    • Extraction and Separation: The reaction is stopped, and

Synthesis and Characterization of Desglymidodrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desglymidodrine, the pharmacologically active metabolite of the prodrug Midodrine, is a selective alpha-1 adrenergic receptor agonist. It is clinically significant in the management of orthostatic hypotension. This technical guide provides an in-depth overview of the synthesis and characterization of this compound (also known as ST-1059). It details multiple synthetic pathways, comprehensive experimental protocols, and thorough characterization data. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, chemically named 2-amino-1-(2,5-dimethoxyphenyl)ethanol, is the active metabolite of Midodrine.[1] Following oral administration, Midodrine is enzymatically hydrolyzed to this compound, which then exerts its therapeutic effects.[1] As a selective α1-adrenergic receptor agonist, this compound induces vasoconstriction of both arterioles and venous vasculature, leading to an increase in vascular tone and an elevation in blood pressure.[2] This mechanism of action makes it effective in treating conditions characterized by a significant drop in blood pressure upon standing, such as orthostatic hypotension.

This document outlines various methods for the chemical synthesis of this compound and provides a comprehensive summary of its analytical characterization.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods include the hydrolysis of its prodrug, Midodrine, and de novo syntheses starting from commercially available precursors.

Synthesis via Amide Hydrolysis of Midodrine

A straightforward method for obtaining this compound is through the hydrolysis of the amide bond in Midodrine.[3]

Reaction Scheme:

Midodrine Midodrine This compound This compound Midodrine->this compound Glycine Glycine

Figure 1: Synthesis of this compound via amide hydrolysis of Midodrine.

Experimental Protocol: [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Midodrine hydrochloride (1.0 eq) in a 1N sodium hydroxide (NaOH) solution.

  • Reaction Conditions: Heat the reaction mixture to reflux using a water bath for approximately 30 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-butanol:water (4.5:0.5 v/v) and by LC-MS/MS.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture. White crystals of this compound will precipitate. Isolate the product by filtration, wash with cold water, and dry. Recrystallize the crude product from acetonitrile to obtain pure this compound.

De Novo Synthesis from 1-(2,5-dimethoxyphenyl)-2-nitroethanol

An alternative synthesis involves the reduction of a nitroethanol intermediate.

Reaction Scheme:

Intermediate 1-(2,5-dimethoxyphenyl)-2-nitroethanol This compound This compound Intermediate->this compound Sodium Borohydride Ethanol, -10°C

Figure 2: Synthesis of this compound from a nitroethanol intermediate.

Experimental Protocol:

  • Reaction Setup: In a reaction flask, dissolve 1-(2,5-dimethoxyphenyl)-2-nitroethanol (1.0 eq) in ethanol.

  • Reaction Conditions: Cool the solution to -10°C. Add sodium borohydride (NaBH4) (approx. 2.0 eq) portion-wise, maintaining the temperature below 0°C. Stir the reaction mixture for 2 hours at this temperature.

  • Monitoring: Monitor the reaction completion by HPLC.

  • Work-up and Purification: Quench the reaction by adding water. Remove the ethanol under reduced pressure. The crude product can be isolated by filtration and purified by recrystallization.

De Novo Synthesis via Gabriel Phthalimide Synthesis

This route involves the formation of the primary amine through a Gabriel synthesis, followed by reduction.

Reaction Scheme:

Start 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one Intermediate1 N-protected intermediate Start->Intermediate1 Potassium Phthalimide DMF Intermediate2 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one Intermediate1->Intermediate2 Hydrazine Hydrate This compound This compound Intermediate2->this compound Sodium Borohydride

Figure 3: Gabriel synthesis route to this compound.

Experimental Protocol:

  • Phthalimide Adduct Formation: React 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one with potassium phthalimide in dimethylformamide (DMF) to yield the corresponding N-protected intermediate.

  • Deprotection: Treat the intermediate with hydrazine hydrate in a suitable solvent like methanol to cleave the phthalimide group and yield 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one.

  • Reduction: Reduce the ketone functionality of 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one using a reducing agent such as sodium borohydride to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 146-150°C (decomposes)
Solubility Sparingly soluble in water
Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.6 - 6.9m3HAr-H
4.71s1H-OH
3.75, 3.73s, s6H-OCH₃
2.67s2H-NH₂
2.50-2.60m2H-CH₂-

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
153.4, 149.2Ar-C (C-O)
129.8Ar-C
113.5, 112.8, 111.9Ar-CH
69.19-CH(OH)-
56.22, 55.68-OCH₃
49.02-CH₂-NH₂

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound.

TechniqueIonization Modem/zAssignmentReference
LC-MS/MSPositive ESI198.05[M+H]⁺
LC-MS/MSPositive ESI (MRM)198.1 > 180.2[M+H]⁺ > [M+H-H₂O]⁺

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.

Experimental Workflow for Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesized this compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (LC-MS/MS) Synthesis->MS Purity Purity Assessment (DSC, HPLC) Synthesis->Purity Structure Structural Elucidation NMR->Structure MS->Structure Confirmation Identity and Purity Confirmation Purity->Confirmation Structure->Confirmation

Figure 4: Experimental workflow for the characterization of synthesized this compound.

Signaling Pathway:

Upon binding of this compound to the α1-adrenergic receptor, the following signaling cascade is initiated:

  • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq protein, leading to its activation.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

    • DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

This cascade ultimately leads to various physiological responses, including the contraction of smooth muscle cells in blood vessels.

This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq_Protein Gq Protein (inactive) Alpha1_Receptor->Gq_Protein Gq_Protein_active Gq Protein (active) Gq_Protein->Gq_Protein_active PLC Phospholipase C (PLC) Gq_Protein_active->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response

Figure 5: Signaling pathway of this compound via the α1-adrenergic receptor.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols for various synthetic routes offer valuable practical information for chemists. The tabulated physicochemical and spectroscopic data serve as a crucial reference for the analytical characterization of this important active pharmaceutical ingredient. Furthermore, the elucidation of its mechanism of action and signaling pathway provides essential context for pharmacologists and drug development professionals. This document aims to be a foundational resource for further research and development involving this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Alpha-1 Adrenergic Receptor Binding Affinity of Desglymidodrine

This technical guide provides a comprehensive overview of the binding affinity of this compound for alpha-1 (α1) adrenergic receptors. This compound is the principal active metabolite of the prodrug midodrine and functions as a selective α1-adrenoceptor agonist.[1][2] Its primary clinical use is to increase vascular tone and elevate blood pressure, making it a key therapeutic agent for conditions such as orthostatic hypotension.[2][3] A thorough understanding of its interaction with α1-adrenergic receptor subtypes is crucial for ongoing research and the development of novel therapeutics.

Alpha-1 Adrenergic Receptors: An Overview

The α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are essential mediators of the effects of the catecholamines norepinephrine and epinephrine.[4] There are three distinct subtypes: α1A, α1B, and α1D. These receptors are involved in a multitude of physiological processes, most notably the contraction of smooth muscle in blood vessels, which leads to vasoconstriction and the regulation of blood pressure.

Signaling Pathways

Upon agonist binding, α1-adrenergic receptors couple to the Gq/11 family of heterotrimeric G proteins. This activation stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and the membrane-bound DAG synergistically activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.

alpha1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (this compound) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Canonical α1-Adrenergic Receptor Signaling Pathway.

This compound Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. This compound has been shown to be a selective agonist for α1-adrenoceptors. The table below summarizes the reported binding affinities of this compound for rat α1-adrenergic receptor subtypes.

Receptor SubtypepKiKi (nM)
Rat α1A-Adrenergic5.891288
Rat α1B-Adrenergic5.166918
Rat α1D-Adrenergic5.781660
Data sourced from MedchemExpress, citing binding assays on rat adrenoceptors.
Note: Ki values were calculated from pKi values using the formula Ki = 10(-pKi) M and converted to nM.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. A competition binding assay is commonly employed to determine the Ki of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand with known affinity.

General Methodology

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction containing the receptors.

  • The final membrane pellet is resuspended in an appropriate assay buffer, and protein concentration is determined.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • The prepared membrane fraction.

    • A fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α1 receptors).

    • Varying concentrations of the unlabeled test compound (this compound).

  • Total Binding: Wells containing membranes and radioligand only.

  • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.

  • The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The data are plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

  • Non-linear regression analysis is used to determine the IC50 value , which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane 1. Membrane Preparation Incubate 4. Incubate Membranes, Radioligand, and Test Compound Membrane->Incubate Radioligand 2. Radioligand Solution Radioligand->Incubate Compound 3. Test Compound (this compound) Dilution Series Compound->Incubate Filter 5. Vacuum Filtration to Separate Bound from Free Ligand Incubate->Filter Wash 6. Wash Filters Filter->Wash Count 7. Scintillation Counting Wash->Count Plot 8. Plot Competition Curve Count->Plot IC50 9. Calculate IC50 Plot->IC50 Ki 10. Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a Radioligand Competition Binding Assay.

Logical Relationship: From Prodrug to Physiological Effect

This compound is not administered directly but is formed in the body from its prodrug, midodrine. The clinical and physiological effects observed are the result of a multi-step process beginning with the oral administration of midodrine.

logical_relationship Midodrine 1. Midodrine (Prodrug) Administration Metabolism 2. Enzymatic Hydrolysis in vivo Midodrine->Metabolism This compound 3. This compound (Active Metabolite) Formation Metabolism->this compound Binding 4. Binding to α1-Adrenergic Receptors on Vascular Smooth Muscle This compound->Binding Signaling 5. Gq/PLC Signaling Cascade Activation Binding->Signaling Effect 6. Vasoconstriction & Increased Blood Pressure Signaling->Effect

Logical pathway from midodrine to its physiological effect.

References

In Vitro Evaluation of Desglymidodrine's Alpha-1 Adrenergic Agonist Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desglymidodrine, the active metabolite of the prodrug midodrine, is a selective alpha-1 adrenergic receptor agonist.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological activity of this compound. Detailed protocols for radioligand binding assays and isolated tissue functional assays are presented, along with a summary of its binding affinities and functional potencies. Furthermore, the canonical signaling pathway activated by this compound is illustrated to provide a complete picture of its mechanism of action at the cellular level.

Introduction

This compound exerts its therapeutic effects, primarily the management of orthostatic hypotension, by binding to and activating alpha-1 adrenergic receptors located on vascular smooth muscle. This activation leads to vasoconstriction and a subsequent increase in blood pressure. A thorough in vitro evaluation is crucial to understanding its potency, selectivity, and mechanism of action. This guide outlines the key experimental approaches for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity.

Table 1: Receptor Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes

Receptor SubtypeSpeciesKᵢ (µM)pKᵢ
α₁ₐRat-5.89
α₁ₐ-9.77-
α₁ₑRat-5.16
α₁ₑ-9.55-
α₁ₒRat-5.78
α₁ₒ-8.51-

Table 2: Functional Potency of this compound in Isolated Tissues

TissueSpeciesAgonistpD₂
Femoral VeinDogThis compound4.64
Saphenous VeinHumanThis compound4.48
Descending Thoracic AortaRabbit(-)-DesglymidodrineActive
Descending Thoracic AortaRabbit(+)-DesglymidodrineInactive

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for alpha-1 adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α₁ₐ, α₁ₑ, and α₁ₒ adrenergic receptors.

Materials:

  • Radioligand: [³H]-Prazosin (a selective α₁-adrenergic antagonist)

  • Receptor Source: Membranes prepared from cell lines stably expressing individual rat or human α₁-adrenergic receptor subtypes (e.g., HEK293 or CHO cells).

  • Test Compound: this compound hydrochloride

  • Non-specific Binding Control: Phentolamine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the specific α₁-adrenergic receptor subtype to a high density.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

      • 50 µL of [³H]-Prazosin at a concentration close to its Kₑ (e.g., 0.1-1.0 nM).

      • 100 µL of the membrane preparation (containing 20-50 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Prazosin) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Isolated Tissue Functional Assay (Vasoconstriction)

This protocol is used to determine the functional potency (pD₂) of this compound in inducing vasoconstriction in isolated arterial tissue.

Objective: To measure the concentration-response relationship of this compound-induced contraction in isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.

  • Pre-contracting agent: Phenylephrine or Potassium Chloride (KCl)

  • Test Compound: this compound hydrochloride

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

    • The endothelium may be left intact or removed by gently rubbing the intimal surface with a wooden stick.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 1.5-2.0 g).

    • Allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

  • Contraction Protocol:

    • Induce a submaximal contraction with a pre-contracting agent. For example, add phenylephrine (e.g., 10⁻⁶ M) or KCl (e.g., 60 mM) to the organ bath.

    • Once the contraction has stabilized, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

  • Data Analysis:

    • Record the contractile force generated by each concentration of this compound.

    • Express the contraction as a percentage of the maximal contraction induced by the pre-contracting agent.

    • Plot the percentage of maximal contraction against the logarithm of the this compound concentration to obtain a concentration-response curve.

    • Calculate the EC₅₀ value (the molar concentration of this compound that produces 50% of the maximal response).

    • The pD₂ value is calculated as the negative logarithm of the EC₅₀.

Signaling Pathway and Experimental Workflow Visualizations

This compound-Induced Alpha-1 Adrenergic Receptor Signaling Pathway

Desglymidodrine_Signaling_Pathway This compound This compound Alpha1_Receptor α₁-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq/11 Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & this compound Receptor_Prep->Incubation Compound_Prep This compound & Radioligand Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->Data_Analysis Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Isolated Tissue Preparation (e.g., Aortic Rings) Setup Mounting in Organ Bath & Equilibration Tissue_Prep->Setup Precontraction Pre-contraction with Agonist (e.g., Phenylephrine) Setup->Precontraction Cumulative_Addition Cumulative Addition of This compound Precontraction->Cumulative_Addition Measurement Measurement of Contractile Force Cumulative_Addition->Measurement Data_Analysis Data Analysis (EC₅₀ & pD₂ Calculation) Measurement->Data_Analysis

References

Desglymidodrine: An In-Depth Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of desglymidodrine, the active metabolite of the prodrug midodrine. Understanding the chemical stability of this compound is crucial for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of midodrine-based therapies. This document summarizes key findings from forced degradation studies, outlines experimental protocols, and presents a logical framework for stability-indicating analysis.

Chemical Profile and Significance

This compound, chemically known as 2-amino-1-(2,5-dimethoxyphenyl)ethanol, is a potent α1-adrenergic receptor agonist. It is formed in vivo via the deglycination of midodrine. Its pharmacological activity is responsible for the therapeutic effects of midodrine, which is used to treat symptomatic orthostatic hypotension. The stability of this compound is a critical quality attribute, as its degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Degradation Profile

Forced degradation studies are essential to identify the potential degradation pathways of a drug substance and to develop stability-indicating analytical methods. While comprehensive stability data specifically for this compound is limited in publicly available literature, its formation as a primary degradation product of midodrine under various stress conditions provides significant insight into its stability.

Midodrine has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. The primary degradation pathway under acidic and alkaline stress is the hydrolysis of the amide bond of midodrine to form this compound.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for midodrine, leading to the formation of this compound.

  • Acidic Conditions: Midodrine undergoes hydrolysis under acidic conditions to yield this compound. One study demonstrated that upon refluxing with 0.1 N HCl, midodrine showed significant degradation.

  • Alkaline Conditions: Alkaline hydrolysis of midodrine also results in the formation of this compound. Refluxing with 0.1 N NaOH has been used to induce this degradation.

  • Neutral Conditions: Midodrine is reported to be relatively stable under neutral hydrolytic conditions.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide (H2O2), can lead to the degradation of midodrine. While this compound is a known metabolite, specific degradation products of this compound itself under oxidative stress are not well-documented in the reviewed literature. One study noted the appearance of additional peaks in the chromatogram of midodrine hydrochloride after heating with 30% H2O2, indicating the formation of degradation products other than this compound.

Photolytic Degradation

Exposure to light can induce degradation of photosensitive drug molecules. Studies on midodrine have shown it to be relatively stable under photolytic conditions. The direct impact of light on the stability of isolated this compound requires further investigation.

Thermal Degradation

Thermal stress is a key factor in assessing the stability of drug substances. Midodrine has been found to be relatively stable under thermal stress.

Quantitative Stability Data

Quantitative data on the degradation of this compound is sparse. However, kinetic studies on the degradation of its parent drug, midodrine, provide valuable information.

One study investigated the kinetics of midodrine degradation under acidic and alkaline conditions using a thin-layer chromatography (TLC) method. The formation of this compound was identified as the primary degradation pathway. The following table summarizes the kinetic parameters for the degradation of midodrine to this compound.

Stress ConditionRate Constant (k) (h⁻¹)Half-life (t½) (h)
Acidic Degradation0.0749.32
Alkaline Degradation0.6201.12

Table 1: Kinetic data for the degradation of midodrine to this compound under acidic and alkaline conditions. Data sourced from a TLC-based stability study.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline general methodologies for forced degradation studies applicable to this compound, based on established practices for its parent drug, midodrine.

General Forced Degradation Protocol

A general workflow for conducting forced degradation studies is essential for a systematic evaluation of a drug substance's stability.

G General Workflow for Forced Degradation Studies cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Data Evaluation prep_drug Prepare Drug Substance Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_drug->acid Expose to alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_drug->alkali Expose to oxidative Oxidative Degradation (e.g., 30% H2O2, 80°C) prep_drug->oxidative Expose to thermal Thermal Degradation (e.g., 80°C) prep_drug->thermal Expose to photo Photolytic Degradation (e.g., UV/Vis light) prep_drug->photo Expose to prep_stress Prepare Stress Agents (e.g., HCl, NaOH, H2O2) sampling Sample at Time Points acid->sampling alkali->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, UPLC-MS/MS) neutralize->analyze quantify Quantify Degradants analyze->quantify identify Identify Degradation Products quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: General workflow for conducting forced degradation studies.

Protocol for Hydrolytic Degradation (Acid and Alkaline)
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specific concentration.

  • Acid Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Reflux the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • At specified time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To a specific volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Reflux the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • At specified time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

Protocol for Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described for hydrolytic degradation.

  • Oxidative Stress:

    • To a specific volume of the stock solution, add a specific volume of 30% hydrogen peroxide.

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).

    • At specified time intervals, withdraw samples and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating chromatographic method.

Stability-Indicating Analytical Methods

The development of a robust stability-indicating analytical method is paramount for accurately quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques employed.

HPLC Method Parameters (Example)
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02% triethylamine, pH 3) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 62:38 v/v).

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 289 nm

  • Retention Time: The retention time for midodrine hydrochloride in one study was reported to be 3.564 min. The retention time for this compound would be different and would need to be determined.

UPLC-MS/MS Method for High Sensitivity and Specificity

For more sensitive and selective quantification, especially in biological matrices, UPLC-MS/MS methods have been developed.

In Vitro Conversion of Midodrine to Desglymidodrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro conversion of the prodrug midodrine to its pharmacologically active metabolite, desglymidodrine. Midodrine is an alpha-1 adrenergic agonist used for the treatment of orthostatic hypotension. Its therapeutic effects are dependent on its bioconversion to this compound. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways involved.

Introduction

Midodrine is administered as a glycine prodrug of this compound. This chemical modification enhances its oral bioavailability. The conversion process involves the enzymatic hydrolysis of the amide bond, releasing glycine and the active this compound. This activation is understood to occur in various tissues, including the liver, and in the systemic circulation. While the general mechanism is known, specific quantitative data on the in vitro conversion rate in mammalian systems is not extensively documented in publicly available literature. The enzymes responsible are broadly classified as peptidases or amidases, though their specific identities have not been fully elucidated.

Quantitative Data on Midodrine Conversion and Related Analogs

Direct quantitative data on the in vitro enzymatic conversion rate of midodrine to this compound in mammalian systems such as human liver S9 fractions or plasma is scarce in the literature. However, data from studies on the chemical degradation of midodrine and the enzymatic hydrolysis of other amide prodrugs can provide valuable context for researchers designing in vitro experiments.

Table 1: Kinetics of Midodrine Degradation under Chemical Stress Conditions

ConditionRate Constant (k)Half-life (t½) (hours)Reference
Acidic Degradation0.620 h⁻¹1.12
Alkaline Degradation0.074 h⁻¹9.32

Table 2: In Vitro Hydrolysis of Analogous Amide Prodrugs in Human Plasma

ProdrugIn Vitro SystemHydrolysis PercentageTimeHalf-life (t½) (hours)Reference
Dexibuprofen-glycine methyl ester (Dex-3)80% Human Plasma (pH 7.4)93%Not SpecifiedNot Specified
Mefenamic acid-glycine prodrug80% Human PlasmaNot SpecifiedNot SpecifiedNot Specified
Acyclovir-dipeptide amide prodrugHuman and Bovine SerumBioconversion occurred within 1 hour1 hourNot Specified

Table 3: Biotransformation of Midodrine in a Non-Mammalian In Vitro System

OrganismConditionConversion to this compoundReference
Botrytis cinerea 2100 (fungus)Shaken Culture42.2%

Experimental Protocols

General Protocol for In Vitro Hydrolysis of Midodrine

Objective: To determine the rate of conversion of midodrine to this compound in various in vitro systems (e.g., human liver S9 fraction, plasma).

Materials:

  • Midodrine hydrochloride

  • This compound (as a reference standard)

  • Human liver S9 fraction (or other subcellular fractions)

  • Human plasma (with appropriate anticoagulant, e.g., heparin)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Internal standard for LC-MS/MS analysis

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of midodrine in an appropriate solvent (e.g., water or methanol).

    • Prepare working solutions of midodrine by diluting the stock solution with phosphate buffer (pH 7.4).

    • Prepare calibration standards of this compound and midodrine in the same matrix as the incubation samples (e.g., quenched S9 fraction or plasma).

  • Incubation:

    • Liver S9 Fraction:

      • Pre-warm the liver S9 fraction and NADPH regenerating system (if assessing oxidative metabolism in parallel, though not the primary conversion mechanism) in phosphate buffer (pH 7.4) at 37°C.

      • Initiate the reaction by adding the midodrine working solution to the S9 mixture. The final protein concentration should be optimized (e.g., 1 mg/mL).

      • Incubate at 37°C with gentle shaking.

    • Plasma:

      • Pre-warm human plasma to 37°C.

      • Initiate the reaction by adding the midodrine working solution to the plasma.

  • Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes), containing the internal standard. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of midodrine and this compound.

    • The chromatographic separation is typically achieved on a C18 reverse-phase column.

    • The mobile phase often consists of a gradient of acetonitrile and water with a formic acid modifier.

    • Use multiple reaction monitoring (MRM) mode for detection to ensure specificity and sensitivity.

  • Data Analysis:

    • Plot the concentration of this compound formed and midodrine remaining against time.

    • Calculate the initial rate of formation of desglymid

Methodological & Application

Application Note: Quantification of Desglymidodrine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desglymidodrine, the active metabolite of the prodrug midodrine, in human plasma. The protocol outlined below is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a simple sample preparation technique and offers high throughput with a short analysis time.

Introduction

Midodrine is an orally administered prodrug that is rapidly converted to its pharmacologically active metabolite, this compound.[1][2][3][4][5] this compound is an alpha-1 adrenergic agonist used for the treatment of symptomatic orthostatic hypotension. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This LC-MS/MS method provides a reliable and efficient means to measure this compound concentrations in human plasma, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Caffeine or deuterated this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm or 4.6 x 50 mm, 5 µm)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to prepare working standard solutions at various concentrations.

  • Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards. A typical concentration range is 0.05 to 50.0 ng/mL or 0.50 to 40.00 ng/mL.

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

A liquid-liquid extraction protocol can also be employed using tert-butyl methyl ether.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm

    • Mobile Phase A: 4.0 mM ammonium formate in water, pH 2.5

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: Isocratic elution with 90% B

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 198.1 > 180.2

      • Internal Standard (Caffeine): m/z 195.0 > 138.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the LC-MS/MS method for this compound.

Table 1: Calibration Curve Parameters

ParameterValueReference
Linearity Range0.050 - 50.0 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low~0.15< 4.0< 4.096 - 104
Medium~2.5< 4.0< 4.096 - 104
High~40< 4.0< 4.096 - 104

Table 3: Recovery

AnalyteRecovery (%)Reference
This compound≥ 96%
Midodrine99 ± 0.12%

Signaling Pathway and Experimental Workflow Diagrams

cluster_drug_metabolism Drug Metabolism cluster_mechanism Mechanism of Action Midodrine Midodrine (Prodrug) This compound This compound (Active Metabolite) Midodrine->this compound Hydrolysis Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Agonist Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

Caption: Metabolic conversion of midodrine and its mechanism of action.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition and Quantification MS_Detection->Data_Acquisition

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Desglymidodrine Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desglymidodrine, the active metabolite of the prodrug midodrine, is a potent and selective α1-adrenergic receptor agonist.[1][2] It primarily acts on the arteriolar and venous vasculature to produce an increase in vascular tone and elevate blood pressure.[3][4][5] Unlike its parent compound, this compound is the pharmacologically active agent responsible for the therapeutic effects observed after midodrine administration. These application notes provide detailed protocols for the administration of this compound to rats for preclinical research, along with relevant quantitative data and a description of its signaling pathway.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats (following Midodrine administration)
ParameterValueSpeciesReference
Time to Peak Plasma Concentration (Tmax)~1 to 2 hoursRat
Biological Half-Life~3 to 4 hoursRat
Toxicological Data for Midodrine in Rats
ParameterValueRoute of AdministrationReference
Oral LD5030 to 50 mg/kgOral

Note: Specific LD50 for direct this compound administration in rats was not found in the reviewed literature.

Physiological Effects of this compound in Rats
Experimental ModelEffectReference
Pithed RatsIncrease in arterial blood pressure

Signaling Pathway

This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. This initiates a downstream signaling cascade resulting in smooth muscle contraction and vasoconstriction.

Desglymidodrine_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction Directly stimulates PKC->Contraction Leads to Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Data Collection & Monitoring cluster_post Post-Procedure Animal_Acclimation Animal Acclimation Animal_Prep Animal Preparation (Anesthesia if required) Animal_Acclimation->Animal_Prep Drug_Prep Prepare this compound Solution Administration Administer this compound (IV, IP, or Oral Gavage) Drug_Prep->Administration Equipment_Setup Setup Monitoring Equipment Physio_Monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Heart Rate) Equipment_Setup->Physio_Monitoring Animal_Prep->Administration Administration->Physio_Monitoring Animal_Observation Observe Animal for Adverse Effects Administration->Animal_Observation Data_Recording Record Data at Predetermined Timepoints Physio_Monitoring->Data_Recording Recovery Animal Recovery Data_Recording->Recovery Animal_Observation->Recovery Euthanasia Euthanasia & Tissue Collection (if required by study design) Recovery->Euthanasia

References

Application Notes and Protocols for Cell-based Assays for α1-Adrenergic Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. They are activated by the endogenous catecholamines, norepinephrine and epinephrine. There are three distinct subtypes: α1A, α1B, and α1D. These receptors are involved in numerous physiological processes, including smooth muscle contraction, vasoconstriction, and cardiac inotropy, making them important therapeutic targets for conditions like hypertension and benign prostatic hyperplasia.

Upon agonist binding, α1-ARs primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This canonical pathway provides several measurable endpoints for developing cell-based assays to screen for and characterize α1-AR modulators.

This document provides detailed protocols and application notes for three common cell-based assays used to quantify α1-adrenergic receptor activation: Calcium Mobilization Assays, Inositol Monophosphate (IP-1) Accumulation Assays, and Reporter Gene Assays.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors initiates a well-characterized signaling cascade through the Gq protein. The binding of an agonist like norepinephrine causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαq subunit. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions. This transient increase in intracellular calcium, along with the activation of PKC by DAG, triggers various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Ligand Agonist (e.g., Norepinephrine) a1AR α1-Adrenergic Receptor (GPCR) Ligand->a1AR Gq Gq Protein (αβγ) a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG p1 IP3->p1 p2 DAG->p2 ER Endoplasmic Reticulum Ca2 ↑ Intracellular Ca2+ ER->Ca2 releases p3 Ca2->p3 PKC Protein Kinase C (PKC) p4 PKC->p4 Response Cellular Responses (e.g., Contraction, Proliferation) p1->ER binds to receptor p2->PKC activates p3->Response p4->Response p5

Caption: Canonical Gq signaling pathway of α1-adrenergic receptors.

Application Note 1: Calcium Mobilization Assays

Principle The release of Ca2+ from the endoplasmic reticulum is a direct and rapid consequence of α1-AR activation. Calcium mobilization assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium. Cell-permeable dyes like Fluo-4 AM are loaded into cells, where intracellular esterases cleave the AM ester group, trapping the dye in the cytoplasm. Upon receptor activation by an agonist, the resulting increase in intracellular Ca2+ concentration is detected as a rapid increase in fluorescence. This method is widely used for high-throughput screening (HTS) due to its speed and robust signal window.

Calcium_Workflow Seed 1. Seed Cells (e.g., HEK293, CHO expressing α1-AR) into microplate Incubate1 2. Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Load 3. Load Cells with Calcium Dye (e.g., Fluo-4 AM) Incubate1->Load Incubate2 4. Incubate for Dye Loading (e.g., 1 hour at 37°C) Load->Incubate2 Add 5. Add Test Compounds (Agonists or Antagonists) Incubate2->Add Read 6. Measure Fluorescence (Real-time kinetic read using FLIPR) Add->Read

Caption: Experimental workflow for a calcium mobilization assay.
Experimental Protocol: Calcium Mobilization Assay

Materials:

  • Cells stably expressing the α1-AR subtype of interest (e.g., HEK293 or CHO cells).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (optional, to prevent dye leakage).

  • α1-AR reference agonist (e.g., L-Phenylephrine, Norepinephrine).

  • Test compounds.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Methodology:

  • Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution in Assay Buffer containing Fluo-4 AM (e.g., 2 µM) and Probenecid (e.g., 2.5 mM).

    • Aspirate the cell culture medium from the plate and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in Assay Buffer at a concentration that is 5x the final desired concentration.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to take a baseline fluorescence reading for several seconds.

    • The instrument's liquid handler will then add the compound solutions to the wells.

    • Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to capture the transient calcium peak.

  • Data Analysis: The response is typically quantified as the maximum fluorescence signal minus the baseline reading. For agonists, plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value. For antagonists, co-incubate cells with the antagonist before adding a fixed concentration (e.g., EC80) of a reference agonist to determine IC50 values.

Data Presentation
CompoundReceptor SubtypeAssay TypeEC50 (nM)
Norepinephrineα1ACalcium Mobilization5 - 20
L-Phenylephrineα1ACalcium Mobilization50 - 200
A-61603α1ACalcium Mobilization0.5 - 2
Norepinephrineα1BCalcium Mobilization10 - 50

Note: EC50 values are approximate and can vary based on cell line, receptor expression level, and specific assay conditions.

Application Note 2: Inositol Monophosphate (IP-1) Accumulation Assays

Principle The direct measurement of IP3 is challenging due to its very short half-life. However, IP3 is sequentially dephosphorylated to IP2 and finally to inositol monophosphate (IP1). IP1 is a stable metabolite that accumulates in the cell. By treating cells with lithium chloride (LiCl), which inhibits the inositol monophosphatase that degrades IP1, the signal can be further amplified. Modern IP-1 assays often use Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay format where cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody, providing a robust and HTS-compatible method.

IP1_Workflow Seed 1. Seed Cells Expressing α1-AR into microplate Stimulate 2. Stimulate Cells with Compounds in buffer containing LiCl Seed->Stimulate Incubate1 3. Incubate to Allow IP-1 Accumulation (e.g., 30-60 min at 37°C) Stimulate->Incubate1 Lyse 4. Lyse Cells and Add HTRF Reagents (IP1-d2 acceptor & Anti-IP1-Cryptate donor) Incubate1->Lyse Incubate2 5. Incubate for Reagent Binding (e.g., 1 hour at Room Temp) Lyse->Incubate2 Read 6. Read TR-FRET Signal (Signal is inversely proportional to IP-1) Incubate2->Read

Caption: Experimental workflow for an HTRF-based IP-1 accumulation assay.
Experimental Protocol: IP-1 HTRF Assay

Materials:

  • Cells stably expressing the α1-AR subtype of interest.

  • White 96-well or 384-well microplates.

  • Stimulation Buffer containing LiCl.

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Europium Cryptate antibody, and cell lysis buffer).

  • α1-AR reference agonist and test compounds.

  • An HTRF-compatible plate reader.

Methodology:

  • Cell Plating: Seed cells into white microplates and incubate overnight.

  • Cell Stimulation:

    • Remove culture medium.

    • Add test compounds or reference agonist prepared in stimulation buffer containing LiCl.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow IP-1 to accumulate.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate antibody diluted in lysis buffer) to each well as per the kit manufacturer's instructions.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Assay Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission). The signal is inversely proportional to the amount of IP-1 produced. Plot the HTRF ratio against the log of the agonist concentration to determine EC50 values.

Data Presentation
CompoundReceptor SubtypeAssay TypeEC50 (nM)
Norepinephrineα1BIP-1 Accumulation25 - 100
L-Phenylephrineα1BIP-1 Accumulation200 - 1000
Epinephrineα1AIP-1 Accumulation10 - 50

Note: EC50 values are approximate and can vary based on cell line, receptor expression level, and specific assay conditions.

Application Note 3: Reporter Gene Assays

Principle Reporter gene assays provide a downstream, integrated measure of receptor activation. For Gq-coupled receptors like α1-ARs, the increase in intracellular calcium can activate calcium-dependent transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). In this assay, cells are engineered to express the α1-AR and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing NFAT response elements. When the receptor is activated, the resulting calcium signal leads to NFAT activation, which drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to receptor activation.

UPLC-MS/MS Method for the Quantification of Desglymidodrine in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the sensitive and selective quantification of desglymidodrine, the active metabolite of the prodrug midodrine, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is rapid, robust, and has been validated in accordance with regulatory guidelines, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis.

Introduction

Midodrine is an oral prodrug that is rapidly absorbed and converted to its pharmacologically active metabolite, this compound. This compound is an alpha-1 adrenergic agonist that increases vascular tone and blood pressure, making it a therapeutic agent for the treatment of orthostatic hypotension. Accurate and reliable quantification of this compound in human plasma is crucial for assessing the pharmacokinetic profile of midodrine and for optimizing therapeutic regimens. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the method of choice for bioanalytical applications. This application note details a validated UPLC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[1][2][3]

Reagents and Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • This compound and suitable internal standard (e.g., deuterated this compound or caffeine)[1][4]

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid or Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow frozen plasma samples to thaw at room temperature.

  • Spike 100 µL of plasma with the internal standard solution.

  • Add 300 µL of acetonitrile (or acetonitrile with 0.1% formic acid) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.

Alternatively, solid-phase extraction (SPE) can be utilized for sample clean-up, which may offer higher recovery and reduced matrix effects.

UPLC Conditions

Instrumentation: Waters Acquity UPLC System or equivalent.

ParameterValue
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 4.0 mM Ammonium formate, pH 2.5 in waterB: Acetonitrile
Gradient Isocratic elution with 90% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 2-3 minutes
Mass Spectrometry Conditions

Instrumentation: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound198.4148.10.12515
This compound-d5 (IS)203.4153.10.12515
Caffeine (IS)195.0138.10.13020

Data Presentation

The method was validated according to the USFDA guidelines for bioanalytical method validation. A summary of the quantitative data is presented in the tables below.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.050 - 50.0y = 0.0123x + 0.0012> 0.998

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.050< 5.0< 6.095.0 - 105.0
LQC0.150< 4.0< 5.096.0 - 104.0
MQC2.50< 3.0< 4.097.0 - 103.0
HQC40.0< 3.0< 4.098.0 - 102.0

Data presented are representative and may vary between laboratories and instrument platforms.

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound≥ 96%98 - 105
Internal Standard≥ 95%97 - 104

Visualizations

Metabolic Pathway of Midodrine to this compound

Midodrine Midodrine (Prodrug) This compound This compound (Active Metabolite) Midodrine->this compound Hydrolysis (in vivo)

Caption: Conversion of Midodrine to this compound.

UPLC-MS/MS Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Generate Report Quant->Report

Caption: UPLC-MS/MS Workflow for this compound Analysis.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, which is essential in clinical and research settings. The method has been thoroughly validated and is demonstrated to be accurate and precise, making it a valuable tool for pharmacokinetic and bioequivalence studies of midodrine.

References

Application Note and Protocol: Solid-Phase Extraction of Desglymidodrine from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the solid-phase extraction (SPE) of desglymidodrine, the active metabolite of midodrine, from biological samples such as plasma and urine. The protocol is designed to yield high recovery and clean extracts suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is the pharmacologically active metabolite of midodrine, a prodrug used for the treatment of orthostatic hypotension. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction is a robust sample preparation technique that offers significant advantages over other methods like protein precipitation and liquid-liquid extraction by providing cleaner extracts and reducing matrix effects, which is critical for sensitive LC-MS/MS analysis.[1][2][3]

This application note details a mixed-mode cation exchange SPE protocol for the efficient extraction of this compound from biological samples. Mixed-mode sorbents are particularly effective for basic compounds like this compound, as they utilize both hydrophobic and ion-exchange interactions for enhanced selectivity and retention.[4][5]

Metabolic Pathway

Midodrine is enzymatically hydrolyzed to its active metabolite, this compound. Understanding this metabolic conversion is essential for pharmacokinetic analysis.

Midodrine Midodrine (Prodrug) Enzymatic_Hydrolysis Enzymatic Hydrolysis (in plasma and liver) Midodrine->Enzymatic_Hydrolysis Oral Administration This compound This compound (Active Metabolite) Enzymatic_Hydrolysis->this compound

Caption: Metabolic conversion of Midodrine to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the analysis of this compound using different sample preparation methods.

Analyte(s)MatrixExtraction MethodAnalytical MethodLinear Range (ng/mL)Recovery (%)Precision (%CV)Reference
Midodrine & this compoundHuman PlasmaProtein PrecipitationLC-MS/MS0.3 - 11099 ± 0.12< 15
Midodrine & this compoundHuman PlasmaLiquid-Liquid ExtractionLC-MS/MS0.50 - 40.00Not Reported< 15
Midodrine & this compoundHuman PlasmaSolid-Phase ExtractionUPLC-MS/MS0.050 - 50.0≥ 96< 4.0

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is optimized for the extraction of this compound from human plasma. Modifications may be necessary for other biological matrices.

4.1. Materials and Reagents

  • SPE Cartridge: Mixed-Mode Polymeric Cation Exchange (e.g., Oasis MCX, Strata-X-C)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Hydroxide (NH₄OH), ACS grade

  • Deionized Water (H₂O)

  • Internal Standard (IS): this compound-d4 or a structurally similar compound.

  • Biological Sample (Plasma): 200 µL

4.2. Sample Pre-treatment

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample for 10 seconds.

  • To 200 µL of plasma, add 20 µL of internal standard solution.

  • Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step lyses the cells and ensures the analyte is in a protonated state for optimal binding to the cation exchange sorbent.

4.3. Solid-Phase Extraction Workflow

The following diagram illustrates the SPE workflow.

cluster_workflow SPE Workflow for this compound Condition 1. Condition 1 mL Methanol Equilibrate 2. Equilibrate 1 mL Deionized Water Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash1 4. Wash 1 1 mL 2% Formic Acid in Water Load->Wash1 Wash2 5. Wash 2 1 mL Methanol Wash1->Wash2 Elute 6. Elute 1 mL 5% Ammonium Hydroxide in Acetonitrile Wash2->Elute Evaporate 7. Evaporate to Dryness Under Nitrogen Stream Elute->Evaporate Reconstitute 8. Reconstitute 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Step-by-step solid-phase extraction workflow.

4.4. Detailed SPE Procedure

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing Step 1: Pass 1 mL of 2% formic acid in water to wash away polar interferences.

  • Washing Step 2: Pass 1 mL of methanol to wash away non-polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic mobile phase neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

Discussion

The presented mixed-mode cation exchange SPE protocol provides a robust and selective method for the extraction of this compound from biological matrices. The combination of a sample pre-treatment step to ensure the analyte is in its cationic form, followed by specific wash and elution steps, results in a clean extract with high recovery. This minimizes matrix effects and improves the accuracy and precision of subsequent LC-MS/MS analysis. While protein precipitation offers a simpler workflow, SPE generally provides superior sample cleanup, which is often necessary to achieve the low limits of quantification required for pharmacokinetic studies. The quantitative data summary highlights that high recovery and precision are achievable with various extraction methods, with SPE demonstrating excellent performance for sensitive UPLC-MS/MS analysis.

It is recommended to validate this protocol in your laboratory to ensure it meets the specific requirements of your analytical method and biological matrix.

References

Troubleshooting & Optimization

Technical Support Center: Desglymidodrine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with matrix effects in the LC-MS/MS analysis of Desglymidodrine. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect this compound analysis?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the LC-MS/MS method. Given that this compound is a polar and basic compound, it is susceptible to matrix effects, particularly from endogenous phospholipids in biological samples when using reversed-phase chromatography.

Q2: What are the common sources of matrix effects in plasma samples for this compound analysis?

A2: The most significant sources of matrix effects in plasma are phospholipids and proteins. Phospholipids are known to cause ion suppression, especially in the earlier parts of a reversed-phase chromatographic run where polar analytes like this compound may elute. Other endogenous components like salts and metabolites can also contribute to the matrix effect.

Q3: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?

A3: A post-column infusion experiment is a valuable qualitative tool. This technique involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant signal of this compound during the chromatographic run indicates regions of ion suppression or enhancement, respectively.

Q4: How do I quantitatively measure the matrix effect for this compound?

A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.

  • Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

According to regulatory guidelines, the coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤15%.

Q5: Which sample preparation technique is best for minimizing matrix effects for this compound?

A5: The choice of sample preparation technique significantly impacts the extent of matrix effects. While protein precipitation (PPT) is simple and fast, it is often the least effective at removing interfering matrix components, leading to more significant matrix effects. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects. For polar compounds like this compound, a carefully optimized SPE method, potentially using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) sorbent, can provide the cleanest extracts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility and accuracy in this compound quantification. Unaddressed matrix effects leading to variable ion suppression or enhancement between samples and standards.1. Quantify the Matrix Effect: Use the post-extraction spiking method to determine the Matrix Factor. 2. Optimize Sample Preparation: If significant matrix effects are observed, switch from Protein Precipitation to a more robust method like Liquid-Liquid Extraction or Solid-Phase Extraction. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing better normalization and improving accuracy and precision.
Low signal intensity or poor sensitivity for this compound. Significant ion suppression from co-eluting matrix components, most notably phospholipids.1. Perform a Post-Column Infusion Experiment: Identify the retention time window where ion suppression occurs. 2. Modify Chromatographic Conditions: Adjust the LC gradient or change the column chemistry (e.g., switch to a HILIC column) to separate this compound from the suppression zone. 3. Improve Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or techniques.
Inconsistent results between different batches of biological matrix. Lot-to-lot variability in the composition of the biological matrix, leading to different degrees of matrix effect.1. Evaluate Matrix Effect in Multiple Lots: During method validation, assess the matrix effect in at least six different lots of the matrix as per regulatory guidelines. 2. Develop a More Robust Sample Preparation Method: A more rigorous cleanup procedure (e.g., SPE) will be less susceptible to variations in the matrix composition.
Peak tailing or fronting for this compound. Interaction of the basic analyte with active sites on the column (e.g., silanols) or co-elution with strongly interacting matrix components.1. Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures this compound is in a consistent and appropriate ionization state. Adding a small amount of a modifier like formic acid or ammonium formate can improve peak shape. 2. Use a Modern, High-Purity Silica Column: These columns

Troubleshooting Desglymidodrine synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Desglymidodrine, particularly those related to impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is primarily synthesized through the hydrolysis of the amide bond in its prodrug, Midodrine. This is typically achieved by heating Midodrine in an aqueous acidic or basic solution.[1][2] The reaction involves the cleavage of the N-glycyl side chain from Midodrine to yield this compound and glycine.

Q2: What are the critical parameters to control during this compound synthesis to minimize impurities?

A2: To minimize impurity formation, it is crucial to control reaction temperature, reaction time, and the concentration of the acid or base catalyst. Prolonged reaction times or excessively harsh conditions (high temperatures or extreme pH) can lead to the degradation of both the starting material and the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction endpoint.[2]

Q3: What are the typical impurities observed in this compound synthesis?

A3: The most common impurity is unreacted Midodrine. Other potential process-related impurities and degradation products may also be present. A comprehensive impurity profile would also consider stereoisomers and impurities arising from starting materials.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on impurity identification and mitigation.

Problem 1: High levels of unreacted Midodrine detected in the final product.

  • Question: My final this compound product shows a significant peak corresponding to Midodrine in the HPLC analysis. What could be the cause, and how can I resolve this?

  • Answer: High levels of unreacted Midodrine indicate incomplete hydrolysis. This can be due to several factors:

    • Insufficient Reaction Time: The hydrolysis of the amide bond in Midodrine may require a longer reaction time to proceed to completion.

    • Inadequate Temperature: The reaction may not have been heated to a sufficiently high temperature to drive the hydrolysis reaction forward effectively. Amide hydrolysis often requires heating.

    • Incorrect Catalyst Concentration: The concentration of the acid or base catalyst may be too low to facilitate efficient hydrolysis.

    Troubleshooting Steps:

    • Optimize Reaction Time: Monitor the reaction at regular intervals using TLC or HPLC to track the disappearance of Midodrine. Continue the reaction until the starting material is consumed to an acceptable level.

    • Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products.

    • Adjust Catalyst Concentration: Increase the concentration of the acid or base catalyst. Be cautious, as overly concentrated solutions can sometimes lead to side reactions.

Problem 2: Presence of unknown peaks in the HPLC chromatogram of the purified product.

  • Question: After purification, my this compound sample shows several unidentified peaks in the HPLC chromatogram. What are these, and how can I prevent their formation?

  • Answer: The presence of unknown peaks suggests the formation of side products or degradation of the desired product. The identity of these impurities will depend on the specific reaction conditions.

    Potential Causes and Solutions:

    • Degradation under Harsh Conditions: Excessive heat or extreme pH can cause the degradation of this compound.

      • Solution: Employ milder reaction conditions. If using acidic hydrolysis, consider using a weaker acid or a lower concentration. For basic hydrolysis, a lower temperature or a less concentrated base might be beneficial.

    • Side Reactions: The functional groups in Midodrine and this compound could potentially undergo side reactions under the hydrolysis conditions.

      • Solution: A thorough characterization of the unknown impurities using techniques like LC-MS/MS or NMR is necessary to identify their structures. Once identified, the reaction conditions can be modified to disfavor their formation. For example, if an oxidation product is identified, degassing the reaction mixture or using an inert atmosphere might be necessary.

Impurity Profile and Acceptance Criteria

The following table summarizes common impurities and provides typical acceptance criteria based on regulatory guidelines. Note that specific limits may vary depending on the intended use of the this compound.

Impurity NameStructure/OriginTypical Acceptance Criteria (%)
MidodrineUnreacted Starting Material≤ 0.5
Process-Related ImpuritiesBy-products from the synthesis≤ 0.2 for any single impurity
Degradation ProductsFormed due to harsh reaction or storage conditions≤ 0.2 for any single impurity
Total Impurities Sum of all identified and unidentified impurities ≤ 1.0

Table 1: Common impurities in this compound synthesis and their typical acceptance criteria.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and Midodrine

This method is suitable for monitoring the reaction progress and for the final purity assessment of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 10mM ammonium formate (pH 4.0, adjusted with formic acid) and methanol (30:70, v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 290 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Prepare standard solutions of this compound and Midodrine of known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the reaction mixture or final product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of this compound and Midodrine based on their retention times compared to the standards.

  • Quantify the amount of each compound by comparing the peak areas with the standard calibration curve.

Visualizations

Desglymidodrine_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Midodrine Midodrine (Starting Material) Reaction Amide Hydrolysis (Acid or Base, Heat) Midodrine->Reaction Crude_Product Crude this compound (Contains Impurities) Reaction->Crude_Product HPLC HPLC Analysis (Purity Check) Crude_Product->HPLC Purification Purification (e.g., Recrystallization) HPLC->Purification If Impurities > Limit Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Logic Start Analyze Final Product by HPLC Check_Midodrine High Midodrine Peak? Start->Check_Midodrine Check_Unknowns Unknown Peaks Present? Check_Midodrine->Check_Unknowns No Incomplete_Rxn Incomplete Hydrolysis Check_Midodrine->Incomplete_Rxn Yes Degradation Degradation/Side Products Check_Unknowns->Degradation Yes End Pure this compound Check_Unknowns->End No Optimize_Time Increase Reaction Time Incomplete_Rxn->Optimize_Time Optimize_Temp Increase Temperature Incomplete_Rxn->Optimize_Temp Optimize_Catalyst Adjust Catalyst Conc. Incomplete_Rxn->Optimize_Catalyst Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Characterize Identify Impurities (LC-MS) Degradation->Characterize Optimize_Time->End Optimize_Temp->End Optimize_Catalyst->End Milder_Conditions->End Characterize->End

Caption: Troubleshooting Logic for this compound Synthesis Impurities.

References

Desglymidodrine Interference with Adrenergic Compounds: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential interferences between desglymidodrine, the active metabolite of midodrine, and other adrenergic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective alpha-1 adrenergic receptor agonist.[1][2] It is the pharmacologically active metabolite of the prodrug midodrine.[3][4][5] Its primary action is to bind to and activate alpha-1 adrenergic receptors located on the smooth muscle of arterioles and veins. This activation leads to vasoconstriction, which in turn increases vascular tone and elevates blood pressure. This compound has negligible effects on cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing effects on the central nervous system.

Q2: What are the known binding affinities of this compound for various adrenergic receptors?

A2: this compound selectively targets alpha-1 adrenoceptors. Quantitative data from binding assays indicate its affinity for several receptor subtypes. The binding affinities (pKᵢ, the negative logarithm of the inhibition constant) are summarized in the table below.

Receptor SubtypeSpeciespKᵢ Value
α₁ₐ-adrenoceptorRat5.89
α₁ᵦ-adrenoceptorRat5.16
α₁ₒ-adrenoceptorRat5.78
α₂ₐ-adrenoceptorHuman5.83
Data sourced from MedchemExpress.

Q3: What are the potential pharmacodynamic interactions when co-administering this compound with other adrenergic compounds?

A3: Co-administration of this compound with other adrenergic agents can lead to synergistic or antagonistic effects, primarily related to cardiovascular function. The pressor effects of midodrine (and therefore this compound) can be potentiated by other drugs that cause vasoconstriction. Caution is advised when using this compound with other sympathomimetic agents, as this may increase the risk of adverse effects like excessive hypertension or tachycardia. A summary of potential interactions is provided in the table below.

Interacting Adrenergic Compound ClassPotential EffectClinical/Experimental Consideration
Other α₁-Agonists (e.g., Phenylephrine)Additive or synergistic increase in blood pressure.Monitor blood pressure closely. Risk of significant hypertension.
β₂-Agonists (e.g., Albuterol, Salbutamol)Potentiation of cardiovascular side effects, including increased heart rate and blood pressure.Monitor heart rate and blood pressure, especially in subjects with cardiovascular disorders.
Non-selective Adrenergic Agonists (e.g., Epinephrine, Norepinephrine, Dopamine)Potentiated pressor effects and increased risk of hypertension.Close monitoring of hemodynamic parameters is essential.
α-Antagonists (e.g., Prazosin, Doxazosin)Decreased therapeutic efficacy of this compound.The vasoconstrictive effect of this compound will be antagonized.
β-Blockers Potential for unopposed alpha-adrenergic stimulation, leading to hypertension. Bradycardia may also occur due to vagal reflex.Use with caution and monitor for paradoxical hypertension and changes in heart rate.
MAO Inhibitors Potential for a hypertensive crisis.Concomitant use should be avoided.

Q4: Are there known analytical interferences caused by this compound in common laboratory assays?

A4: Yes, both midodrine and its active metabolite, this compound, have been reported to cause analytical interference in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for plasma metanephrines. Specifically, this compound can cause a false positive signal for metanephrine and 3-methoxytyramine. This interference is concentration-dependent and can be detected by careful inspection of the chromatograms, where an interfering peak may be visible. Researchers measuring catecholamine metabolites in samples from subjects treated with midodrine should be aware of this potential artifact and may need to adjust their chromatography methods to resolve the interference.

Troubleshooting Experimental Results

Issue: Observed results from in-vitro/in-vivo experiments involving this compound and another adrenergic compound are unexpected (e.g., greater-than-expected potentiation or unexpected inhibition).

This troubleshooting guide provides a logical workflow to identify potential sources of experimental discrepancies.

TroubleshootingWorkflow start Unexpected Experimental Result (Potentiation/Inhibition) check_compound Verify Compound Identity & Purity (this compound & Test Compound) start->check_compound Start Here check_concentration Confirm Final Assay Concentrations check_compound->check_concentration Purity OK? review_protocol Review Experimental Protocol (Incubation times, buffers, etc.) check_concentration->review_protocol Concentrations OK? receptor_subtype Consider Receptor Subtype Specificity (α₁, α₂, β₁, β₂) review_protocol->receptor_subtype Protocol OK? off_target Investigate Potential Off-Target Effects of Test Compound receptor_subtype->off_target Is test compound selective? functional_interaction Assess for Functional Interaction (e.g., downstream signaling) off_target->functional_interaction No off-target effects known? analytical_interference Check for Analytical Interference (e.g., LC-MS/MS) functional_interaction->analytical_interference Direct receptor interaction ruled out? conclusion Re-evaluate Hypothesis based on Findings analytical_interference->conclusion No analytical issues? BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Test Compound incubate Incubate Membranes with Radioligand & Test Compound prep_ligand->incubate prep_membranes Prepare Cell Membranes with α₁-receptors prep_membranes->incubate filtrate Filter & Wash to Separate Bound/Unbound Ligand incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count plot Plot % Inhibition vs. [Test Compound] count->plot calculate Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) plot->calculate Gq_Pathway This compound This compound (Agonist) Alpha1_Receptor α₁-Adrenergic Receptor This compound->Alpha1_Receptor Binds to G_Protein Gq/11 Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular Ca²⁺ ER->Ca_Release Releases Ca²⁺ Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction Mediates PKC->Contraction Phosphorylates Targets

References

Safety Operating Guide

Proper Disposal of Desglymidodrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential logistical and safety information for the proper disposal of desglymidodrine, a potent α1-adrenergic receptor agonist and the active metabolite of midodrine. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.

Hazard ClassificationGHS CodeDescriptionPrecautionary Statement
Acute Oral ToxicityH302Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Aquatic ToxicityH400Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.P391: Collect spillage.
Disposal RequirementP501: Dispose of contents/container to an approved waste disposal plant.

This data is synthesized from the this compound Safety Data Sheet provided by DC Chemicals[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, which are primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][3][4]. The following protocol outlines the necessary steps for compliant disposal.

1. Waste Identification and Segregation:

  • Do not discard this compound down the drain or in regular solid waste. Due to its high aquatic toxicity, sewering is strictly prohibited.

  • Segregate waste containing this compound from other laboratory waste streams at the point of generation. This includes pure, unused this compound, expired stock, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.

  • The waste should be classified based on its chemical properties and potential for being a "listed" hazardous waste under RCRA. While this compound is not explicitly found on the P or U lists in general searches, its toxicity profile warrants management as a hazardous chemical waste.

2. Containment and Labeling:

  • Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.

  • The container must be clearly labeled as "Hazardous Waste - this compound" and include the full chemical name and associated hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Keep the container securely sealed when not in use and store it in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

3. Personal Protective Equipment (PPE):

  • When handling this compound waste, personnel must wear appropriate PPE, including:

    • Safety goggles with side-shields.

    • Chemical-resistant gloves.

    • Impervious clothing or a lab coat.

    • In cases of potential aerosol or dust generation, a suitable respirator should be used in a well-ventilated area or fume hood.

4. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Prevent the spill from entering drains or water courses.

  • Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect all cleanup materials into the designated hazardous waste container.

  • Decontaminate the spill area thoroughly.

5. Final Disposal:

  • The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so. The recommended method of disposal for most pharmaceutical waste is high-temperature incineration by a permitted facility.

  • Maintain a manifest or record of the waste disposal for a minimum of three years, as required by regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Desglymidodrine_Disposal_Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate is_spill Is it a Spill? segregate->is_spill contain_spill Contain Spill & Prevent Entry to Drains is_spill->contain_spill Yes collect_waste Collect in a Designated, Compatible, Labeled Container is_spill->collect_waste No cleanup Clean Up with Inert Absorbent contain_spill->cleanup cleanup->collect_waste storage Store Securely in a Cool, Well-Ventilated Area collect_waste->storage disposal_vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal_vendor document Maintain Disposal Records (Manifest) disposal_vendor->document end Disposal Complete document->end

References

Personal protective equipment for handling Desglymidodrine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desglymidodrine. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

This compound is the active metabolite of the prodrug Midodrine and functions as a selective alpha-1 adrenergic agonist.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes damage to organs (H370) upon single exposure.[3] Therefore, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for various stages of handling this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing/Transferring Tightly fitting safety goggles or face shieldDouble-gloving with nitrile glovesDisposable lab coatNIOSH-approved respirator (e.g., N95) or use of a fume hood
Dissolution/Handling Tightly fitting safety gogglesNitrile glovesLab coatUse of a laboratory fume hood
Waste Disposal Tightly fitting safety gogglesNitrile glovesLab coatNot generally required if waste is properly contained

Note: Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound. A material safety data sheet from one supplier notes it as a "Pharmaceutical related compound of unknown potency," warranting a cautious approach.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • The container should be clearly labeled with the chemical name and hazard symbols.

2. Preparation and Weighing:

  • All weighing and transferring of solid this compound must be conducted within a certified chemical fume hood or a similar containment device to avoid inhalation of airborne particles.

  • Wear double gloves, a disposable lab coat, and tightly fitting safety goggles.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

3. Dissolution and Experimental Use:

  • Handle all solutions containing this compound within a fume hood.

  • Be aware of the compound's solubility characteristics. It is soluble in DMF (1 mg/ml) and DMSO (2 mg/ml), but insoluble in ethanol and PBS (pH 7.2).

  • Avoid direct contact with the solution. If contact occurs, immediately follow the first-aid measures outlined below.

4. First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing papers, disposable lab coats, and any unused solid compound. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all experimental solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

Desglymidodrine_Workflow A Receiving and Storage B Preparation and Weighing (in Fume Hood) A->B Wear appropriate PPE C Dissolution and Handling (in Fume Hood) B->C Transfer solid carefully E Waste Collection (Hazardous) B->E D Experimental Use C->D Use solution in experiments C->E D->E Collect all contaminated materials F Decontamination D->F Clean work surfaces and equipment G Disposal via EHS E->G Follow institutional protocols

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desglymidodrine
Reactant of Route 2
Reactant of Route 2
Desglymidodrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.